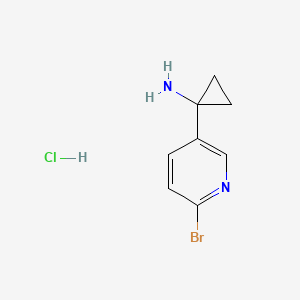
2-(Trifluoromethylthio)-benzeneboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Trifluoromethylthio)-benzeneboronic acid is an organoboron compound that features a trifluoromethylthio group attached to a benzene ring, which is further bonded to a boronic acid group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethylthio)-benzeneboronic acid typically involves the introduction of the trifluoromethylthio group to a benzene ring followed by the formation of the boronic acid group. One common method involves the trifluoromethylthiolation of a suitable benzene derivative, followed by borylation. The reaction conditions often require the use of catalysts and specific reagents to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. These methods often utilize continuous flow reactors and optimized reaction conditions to produce the compound in large quantities .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Trifluoromethylthio)-benzeneboronic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to other functional groups.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, allowing the formation of carbon-carbon bonds with various aryl or vinyl halides
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds, while oxidation reactions can produce sulfoxides or sulfones .
Wissenschaftliche Forschungsanwendungen
2-(Trifluoromethylthio)-benzeneboronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Trifluoromethylthio)-benzeneboronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylthio group can enhance the compound’s binding affinity and selectivity towards these targets, leading to potent biological effects. The boronic acid group can form reversible covalent bonds with active site residues, further modulating the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Trifluoromethyl)benzeneboronic acid: Similar structure but lacks the sulfur atom, which can affect its reactivity and biological activity.
2-(Trifluoromethylthio)phenylacetic acid: Contains a similar trifluoromethylthio group but differs in the position and type of functional groups attached to the benzene ring.
Trifluoromethanesulfonic acid: Contains a trifluoromethyl group but differs significantly in its overall structure and properties.
Uniqueness
2-(Trifluoromethylthio)-benzeneboronic acid is unique due to the presence of both the trifluoromethylthio and boronic acid groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
947533-17-7 |
|---|---|
Molekularformel |
C7H6BF3O2S |
Molekulargewicht |
222.00 g/mol |
IUPAC-Name |
[2-(trifluoromethylsulfanyl)phenyl]boronic acid |
InChI |
InChI=1S/C7H6BF3O2S/c9-7(10,11)14-6-4-2-1-3-5(6)8(12)13/h1-4,12-13H |
InChI-Schlüssel |
KSFRBBDVEFOBBU-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=CC=C1SC(F)(F)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Aminobenzo[d]oxazole-4-carbaldehyde](/img/structure/B12864100.png)
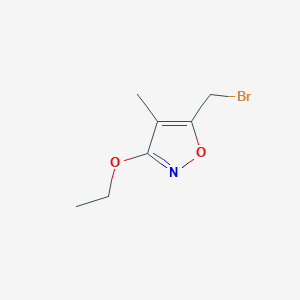

![2-Bromo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid](/img/structure/B12864125.png)
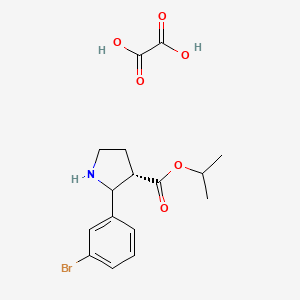

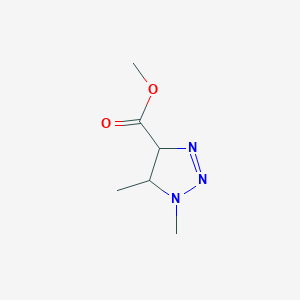

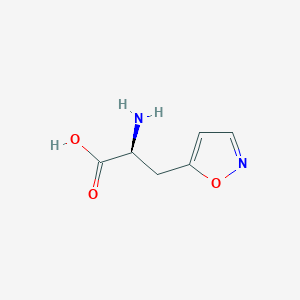

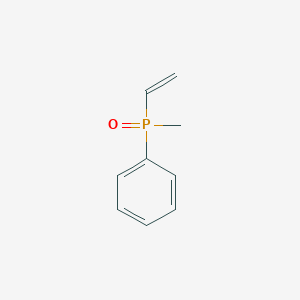

![2-Bromo-4-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B12864163.png)
